4-(4-Bromophenoxy)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Bromophenoxy)butanamide is an organic compound with the molecular formula C10H12BrNO2 It is a derivative of butanamide, where the butanamide moiety is substituted with a 4-bromophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenoxy)butanamide typically involves the reaction of 4-bromophenol with butanoyl chloride in the presence of a base such as pyridine to form 4-(4-bromophenoxy)butanoic acid. This intermediate is then converted to the corresponding amide using reagents like thionyl chloride followed by ammonia or an amine source.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenoxy)butanamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The phenoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or borane in tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenoxybutanamides.
Oxidation: Formation of quinones or other oxidized phenoxy derivatives.
Reduction: Formation of butylamines or other reduced derivatives.
Scientific Research Applications
4-(4-Bromophenoxy)butanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenoxy)butanamide depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The bromophenoxy group can facilitate binding to hydrophobic pockets in proteins, while the amide group can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenol: A simpler compound with a similar bromophenoxy group but lacking the butanamide moiety.
4-(4-Bromophenoxy)benzoic acid: Contains a benzoic acid group instead of a butanamide group.
4-Bromoanisole: Similar bromophenoxy group but with a methoxy substituent instead of an amide.
Uniqueness
4-(4-Bromophenoxy)butanamide is unique due to the presence of both the bromophenoxy and butanamide groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for versatile applications in synthesis and research, distinguishing it from simpler analogs.
Properties
IUPAC Name |
4-(4-bromophenoxy)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c11-8-3-5-9(6-4-8)14-7-1-2-10(12)13/h3-6H,1-2,7H2,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMXUOUFWDKJNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCC(=O)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.